molecular formula C18H28N4O2 B12222447 1-{4-[(5-Ethylpyrimidin-2-yl)oxy]-[1,4'-bipiperidine]-1'-yl}ethan-1-one

1-{4-[(5-Ethylpyrimidin-2-yl)oxy]-[1,4'-bipiperidine]-1'-yl}ethan-1-one

Cat. No.: B12222447
M. Wt: 332.4 g/mol
InChI Key: RYVIHQMPQYOBIN-UHFFFAOYSA-N
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Description

1-{4-[(5-Ethylpyrimidin-2-yl)oxy]-[1,4’-bipiperidine]-1’-yl}ethan-1-one is a complex organic compound that features a bipiperidine core with an ethylpyrimidinyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(5-Ethylpyrimidin-2-yl)oxy]-[1,4’-bipiperidine]-1’-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the bipiperidine core. One common method involves the reaction of 1,4’-bipiperidine with 5-ethylpyrimidin-2-ol under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(5-Ethylpyrimidin-2-yl)oxy]-[1,4’-bipiperidine]-1’-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The ethanone moiety can be oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: The ethylpyrimidinyl group can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-{4-[(5-Ethylpyrimidin-2-yl)oxy]-[1,4’-bipiperidine]-1’-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(5-Ethylpyrimidin-2-yl)oxy]-[1,4’-bipiperidine]-1’-yl}ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(5-Ethylpyrimidin-2-yl)oxy]-[1,4’-bipiperidine]-1’-yl}ethan-1-one is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C18H28N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

1-[4-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-1-yl]ethanone

InChI

InChI=1S/C18H28N4O2/c1-3-15-12-19-18(20-13-15)24-17-6-10-22(11-7-17)16-4-8-21(9-5-16)14(2)23/h12-13,16-17H,3-11H2,1-2H3

InChI Key

RYVIHQMPQYOBIN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C3CCN(CC3)C(=O)C

Origin of Product

United States

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